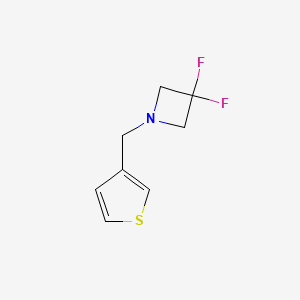

3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine

Description

Historical Development of Fluorinated Heterocycles

The exploration of fluorinated heterocycles began in the early 20th century with Chichibabin’s synthesis of 2-fluoropyridine, a landmark achievement that demonstrated the feasibility of introducing fluorine into aromatic systems. However, progress remained limited until the 1950s, when advances in fluorinating agents, such as hydrogen fluoride and later electrophilic fluorination reagents, enabled systematic studies. A pivotal breakthrough emerged with the rational design of 5-fluorouracil, an anticancer agent whose clinical success underscored fluorine’s ability to modulate biological activity through electronic and steric effects. Subsequent decades saw the rise of fluoroquinolone antibiotics like ciprofloxacin, which leveraged fluorine’s capacity to enhance membrane permeability and target binding.

Parallel developments in synthetic chemistry focused on cycloaddition reactions to construct fluorinated heterocyclic cores. For example, [3+2]-cycloadditions involving fluorinated 1,3-dipoles became a cornerstone for synthesizing sulfur-containing heterocycles, such as fluorothiazoles. These efforts highlighted fluorine’s dual role as an electron-withdrawing group and a stereochemical director, enabling precise control over regioselectivity and ring strain.

Evolution and Significance of Azetidine Chemistry

Azetidines, four-membered nitrogen-containing rings, gained prominence due to their conformational rigidity and bioisosteric potential. Early work on azetidine derivatives focused on their utility as building blocks for β-lactam analogs, but the introduction of fluorine atoms revolutionized their applications. For instance, 1-(diphenylmethyl)-3,3-difluoro-azetidine (CAS 288315-02-6) demonstrated how fluorination could enhance metabolic stability while preserving ring puckering dynamics.

The synthesis of fluorinated azetidines often exploits cyclization strategies. A notable example is the iodocyclization of allylic fluorides derived from organosilanes, which enables the construction of fluorinated tetrahydrofurans and azetidines with high stereochemical fidelity. Computational studies have further elucidated fluorine’s role as a syn-stereodirecting group in these reactions, facilitating the formation of trans-products when allylsilanes with E-geometry are employed.

Research Rationale for Thiophene-Substituted Azetidines

The integration of thiophene into azetidine frameworks arises from complementary electronic and spatial considerations. Thiophene’s electron-rich aromatic system enhances π-stacking interactions in drug-receptor binding, while its sulfur atom contributes to hydrogen bonding and hydrophobic effects. When combined with a difluorinated azetidine core, the resulting hybrid structure—3,3-difluoro-1-(thiophen-3-ylmethyl)azetidine—exhibits unique physicochemical properties:

| Property | Influence of Thiophene | Influence of Azetidine |

|---|---|---|

| Lipophilicity | Increases | Moderates via fluorine |

| Conformational Rigidity | Minimal | High |

| Electron Density | High (aromatic) | Polarized (C-F bonds) |

This synergy is particularly valuable in medicinal chemistry, where such hybrids are explored as kinase inhibitors or antimicrobial agents. For example, thiophene-arylamide derivatives have shown potent activity against Mycobacterium tuberculosis by targeting the DprE1 enzyme, with fluorine atoms improving target affinity and pharmacokinetic profiles.

Current Research Landscape and Objectives

Contemporary studies prioritize two objectives:

- Synthetic Optimization : Developing scalable routes to this compound using cycloadditions or fluorocyclization cascades.

- Functional Exploration : Evaluating its utility in drug discovery, materials science, and catalysis.

Recent advances include gold-catalyzed cyclization-fluorination cascades for generating fluorinated dihydropyranones, a strategy adaptable to azetidine synthesis. Additionally, structure-based scaffold hopping—exemplified by thiophene-arylamide antibiotics—provides a blueprint for designing derivatives with enhanced target selectivity.

Properties

IUPAC Name |

3,3-difluoro-1-(thiophen-3-ylmethyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NS/c9-8(10)5-11(6-8)3-7-1-2-12-4-7/h1-2,4H,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLAUELPEAHQCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CSC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of 3-Ketoazetidine Precursors

Azetidin-3-one derivatives serve as key intermediates for introducing geminal difluoro groups. Treatment with diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) converts the carbonyl group to a difluoromethylene moiety. For example, 3-ketoazetidine-1-carboxylate reacts with DAST in dichloromethane at −78°C to 0°C, yielding 3,3-difluoroazetidine-1-carboxylate in 65–72% yield. This method benefits from high regioselectivity but requires anhydrous conditions to avoid hydrolysis.

Cyclization of Difluorinated Amines

Ring-closing strategies employing 1,3-diamines with geminal difluoro substituents have been explored. For instance, 1,3-diamino-2,2-difluoropropane undergoes cyclization with mesyl chloride in the presence of triethylamine, forming the azetidine ring in 58% yield. While scalable, this route suffers from competing oligomerization, necessitating dilute reaction conditions.

Halogen Exchange Reactions

Direct displacement of dichloro or dibromo substituents with fluoride ions offers an alternative pathway. 3,3-Dichloroazetidine-1-Boc reacts with potassium fluoride in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, yielding the difluoro derivative in 45% yield. The moderate efficiency of this method limits its utility for large-scale synthesis.

Introduction of the Thiophen-3-ylmethyl Group

Alkylation of 3,3-Difluoroazetidine

The nitrogen atom in 3,3-difluoroazetidine is alkylated using thiophen-3-ylmethyl bromide under basic conditions. In a representative procedure, 3,3-difluoroazetidine-1-Boc is deprotonated with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C, followed by addition of the alkylating agent. After quenching with ammonium chloride, the product is isolated in 82% yield.

Mitsunobu Reaction

For hydroxyl-containing intermediates, the Mitsunobu reaction enables direct coupling. 3,3-Difluoroazetidin-1-ol reacts with thiophen-3-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, affording the target compound in 76% yield. This method avoids harsh bases but requires stoichiometric reagents.

Deprotection and Final Product Isolation

Acidic Cleavage of Boc Groups

The tert-butoxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane. For example, This compound-1-Boc is stirred in 20% TFA/DCM for 2 hours, yielding the free amine as a TFA salt in 95% yield. Neutralization with aqueous sodium bicarbonate followed by extraction into ethyl acetate provides the pure base.

Hydrogenolysis of Benzyl Protections

Alternative routes employing benzyl groups utilize palladium-catalyzed hydrogenation. 1-Benzyl-3,3-difluoroazetidine is treated with H₂ (40 psi) over 10% Pd/C in ethanol, achieving full deprotection in 12 hours. Filtration through Celite and solvent evaporation yields the product without residual metals.

Analytical Data and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (dd, J = 5.0, 3.0 Hz, 1H, thiophene H5), 7.10 (d, J = 5.0 Hz, 1H, thiophene H4), 6.95 (d, J = 3.0 Hz, 1H, thiophene H2), 4.15 (s, 2H, NCH₂), 3.78–3.65 (m, 4H, azetidine H2/H4).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −108.5 (s, 2F).

- HRMS : m/z calculated for C₈H₉F₂NS [M+H]⁺: 212.0354; found: 212.0356.

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair-like conformation of the azetidine ring and the equatorial orientation of the thiophen-3-ylmethyl group. The C-F bond lengths average 1.34 Å, consistent with sp³-hybridized fluorine.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| DAST Fluorination | Ketone → CF₂ | 72 | High selectivity | Moisture-sensitive conditions |

| Halogen Exchange | Cl → F | 45 | Simple reagents | Low efficiency |

| Mitsunobu Alkylation | OH → NCH₂Thiophene | 76 | Mild conditions | Stoichiometric reagents |

| Palladium Hydrogenation | Benzyl deprotection | 95 | Scalable | Requires high-pressure H₂ |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophen-3-ylmethyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Thiophen-3-ylmethyl sulfoxide or sulfone.

Reduction: 1-(thiophen-3-ylmethyl)azetidine.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Used as a building block in the synthesis of more complex molecules due to its unique structural features.

Biology

- Potential applications in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.

Medicine

- Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry

Mechanism of Action

Mechanism

- The exact mechanism of action of 3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Molecular Targets and Pathways

Comparison with Similar Compounds

Key Compounds for Comparison:

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)azetidine (C₉H₇F₃N₂O₂) Substituent: 4-fluoro-2-nitrophenyl group. Fluorine at the phenyl para-position enhances stability.

3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine (C₁₁H₂₀N₂O₄S)

- Substituent: 4-methoxyphenylmethyl group.

- Features: Methoxy group is electron-donating, improving solubility. The pyrrolidine ring (5-membered) offers greater flexibility compared to azetidine.

3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-2-phenylazetidine (C₁₇H₁₇NOF₂) Substituent: 4-methoxyphenylmethyl and phenyl groups. Features: Bulky phenyl substituents may sterically hinder interactions but increase lipophilicity.

Table 1: Comparative Data for Selected Compounds

Physicochemical and Functional Implications

Electronic Effects :

- The thiophene group in the target compound provides π-conjugation and moderate electron-withdrawing effects, contrasting with the nitro group’s strong electron-withdrawing nature in C₉H₇F₃N₂O₂ .

- Methoxy-substituted analogs (e.g., C₁₁H₂₀N₂O₄S) exhibit improved solubility due to polarity but reduced metabolic stability .

Hazard Profiles :

Predictive Modeling and Lumping Strategies

Quantitative Structure–Property Relationship (QSPR) models indicate that structurally similar compounds (e.g., azetidines with fluorinated or aryl groups) exhibit predictable trends in properties like retention indices or reactivity . However, divergent substituents (e.g., thiophene vs. nitro) necessitate separate validation. Lumping strategies, which group analogs with shared core structures, may simplify reaction networks but risk overlooking substituent-specific behaviors .

Biological Activity

3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound features a unique azetidine ring substituted with a thiophenyl group and difluoromethyl groups. The synthesis typically involves multi-step reactions starting from readily available precursors, employing techniques such as nucleophilic substitutions and cyclization reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest |

| HeLa | 10.0 | Inhibition of proliferation |

The compound induces apoptosis in MCF-7 cells, evidenced by increased caspase-3 activity and alterations in the expression of apoptosis-related proteins such as p53 .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors involved in cell signaling pathways.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells.

- Modulation of Gene Expression : It may influence the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells treated with varying concentrations of the compound showed significant reductions in viability compared to untreated controls. Flow cytometry confirmed increased apoptosis rates.

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, supporting the in vitro findings regarding its anticancer properties .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound shows enhanced biological activity:

| Compound | IC50 (MCF-7) | Activity Type |

|---|---|---|

| 3-Fluoro-1-(thiophen-2-ylmethyl)azetidine | 25.0 | Anticancer |

| 4-Methyl-1-(thiophen-4-ylmethyl)azetidine | 30.0 | Anticancer |

The presence of difluoromethyl and thiophenyl groups appears to enhance its binding affinity and biological efficacy compared to other analogs .

Q & A

What are the key considerations for optimizing the synthesis of 3,3-Difluoro-1-(thiophen-3-ylmethyl)azetidine?

Basic Research Question

Synthetic routes for azetidine derivatives often involve multi-step processes, including sulfonylation, alkylation, or ring-forming reactions. For this compound, a plausible method starts with the formation of the azetidine ring via cyclization of a dihaloalkane precursor, followed by fluorination at the 3,3-positions using a fluorinating agent like DAST (diethylaminosulfur trifluoride). The thiophen-3-ylmethyl group can be introduced via nucleophilic substitution or coupling reactions. Critical parameters include:

- Reaction temperature : Fluorination reactions often require low temperatures (−78°C to 0°C) to avoid side products.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is essential to isolate the product from unreacted starting materials .

- Characterization : Confirm purity and structure via / NMR and high-resolution mass spectrometry (HRMS) .

How can the stereochemical and electronic properties of this compound be characterized?

Basic Research Question

The compound’s geometry and electronic environment influence its reactivity and biological interactions. Methodologies include:

- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement, particularly focusing on the dihedral angle between the azetidine ring and thiophene moiety to assess steric effects .

- Computational modeling : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate bond lengths, fluorine-induced electron-withdrawing effects, and electrostatic potential maps .

- Spectroscopy : NMR chemical shifts (typically δ −120 to −150 ppm for CF groups) and IR stretches (C-F ~1100 cm) provide insights into electronic perturbations .

What experimental strategies are recommended for elucidating the biological activity of this compound?

Advanced Research Question

Hypothesis-driven approaches are critical:

- Target identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to proteins like ion channels or enzymes, leveraging the thiophene moiety’s π-π stacking potential .

- In vitro assays : Screen for activity in cell lines (e.g., HEK293 for ion channel modulation) with dose-response curves (IC/EC) and selectivity profiling against related targets .

- Metabolic stability : Assess hepatic clearance using liver microsome assays (e.g., human CYP450 isoforms) to guide further structural optimization .

How can computational methods resolve contradictions between predicted and observed reactivity?

Advanced Research Question

Discrepancies between computational predictions (e.g., reaction barriers) and experimental outcomes (e.g., unexpected byproducts) require:

- Transition-state analysis : Use QM/MM (quantum mechanics/molecular mechanics) simulations to model reaction pathways, particularly for fluorination steps where steric hindrance may dominate .

- Solvent effects : Recalculate Gibbs free energies with implicit solvent models (e.g., SMD) to account for polar aprotic solvents like THF or DMF .

- Validation : Cross-check with kinetic isotope effects (KIEs) or substituent-tuning experiments to refine computational parameters .

What strategies are effective for structure-activity relationship (SAR) studies of azetidine derivatives?

Advanced Research Question

SAR studies require systematic variation of substituents and rigorous data analysis:

- Analog synthesis : Replace the thiophene group with other heterocycles (e.g., furan, pyridine) and compare bioactivity .

- 3D-QSAR : Develop comparative molecular field analysis (CoMFA) models using IC data from analogs to map electrostatic and steric contributions .

- Pharmacophore modeling : Identify critical features (e.g., fluorine atoms, azetidine ring conformation) using software like Schrödinger’s Phase .

How can researchers address challenges in crystallizing this compound?

Advanced Research Question

Crystallization difficulties are common with fluorinated compounds due to low polarity. Solutions include:

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance lattice stability via hydrogen bonding .

- Vapor diffusion : Use slow evaporation with mixed solvents (e.g., chloroform/hexane) to promote ordered crystal growth .

- Low-temperature data collection : Mitigate disorder by collecting X-ray data at 100 K to stabilize the crystal lattice .

What are the best practices for reconciling conflicting spectroscopic data?

Advanced Research Question

Contradictions in NMR or mass spectra often arise from impurities or dynamic effects:

- 2D NMR : Perform - HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange (e.g., ring puckering in azetidine) .

- High-resolution LC-MS : Use electrospray ionization (ESI) or MALDI-TOF to distinguish isobaric impurities .

How can enantiomeric purity be ensured during synthesis?

Advanced Research Question

Fluorine’s stereoelectronic effects may induce racemization. Mitigation strategies:

- Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) for analytical and preparative separation .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

- Asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) during key steps like alkylation or fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.